4-{2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}-2,6-dimethylmorpholine
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Overview
Description
4-[4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine is a complex organic compound that features a unique combination of functional groups, including fluorobenzenesulfonyl, fluorophenyl, oxazole, and morpholine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of 4-fluorobenzenesulfonyl chloride: This intermediate is prepared by reacting 4-fluorobenzenesulfonic acid with thionyl chloride under reflux conditions.
Synthesis of 4-fluorophenyl-1,3-oxazole: This step involves the cyclization of 4-fluorophenylacetic acid with an appropriate reagent, such as phosphorus oxychloride, to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfone derivatives, while reduction can yield sulfoxides.
Hydrolysis: The oxazole ring can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
4-[4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
4-Fluorophenyl-1,3-oxazole: Another precursor used in the synthetic route.
Bis(4-fluorophenyl) sulfone: A structurally related compound with different applications.
Uniqueness
4-[4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its dual fluorine substitution enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H20F2N2O4S |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
4-[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C21H20F2N2O4S/c1-13-11-25(12-14(2)28-13)21-20(30(26,27)18-9-7-17(23)8-10-18)24-19(29-21)15-3-5-16(22)6-4-15/h3-10,13-14H,11-12H2,1-2H3 |
InChI Key |
VUGVVZVEEYRGLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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